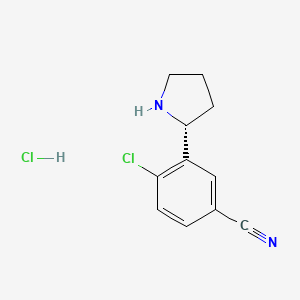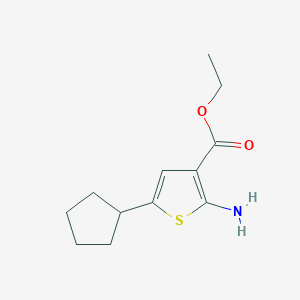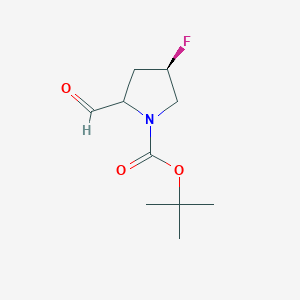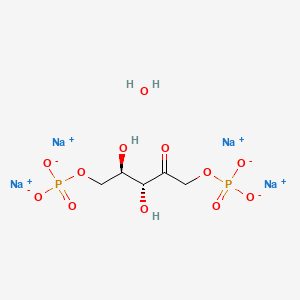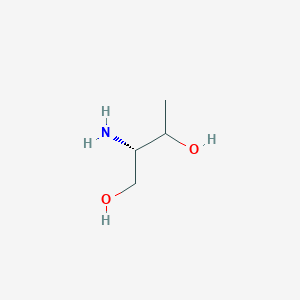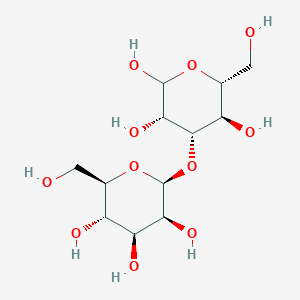
(5-Amino-2-fluoro-4-methylphenyl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Amino-2-fluoro-4-methylphenyl)methanol is an organic compound with the molecular formula C8H10FNO. It is a white to light yellow solid that is soluble in organic solvents such as methanol and ethanol. This compound is known for its stability at room temperature and has various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-Amino-2-fluoro-4-methylphenyl)methanol can be achieved through several methods. One common approach involves the reduction of the corresponding nitro compound, (5-Nitro-2-fluoro-4-methylphenyl)methanol, using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas. The reaction is typically carried out under mild conditions, with the temperature maintained at around 25-30°C and the pressure at 1-2 atm.
Another method involves the use of a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the compound is coupled with a halogenated precursor in the presence of a palladium catalyst. This reaction is performed in an inert atmosphere, usually under nitrogen or argon, and requires a base such as potassium carbonate (K2CO3) to facilitate the coupling process.
Industrial Production Methods
Industrial production of this compound often involves large-scale reduction processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalytic systems and optimized reaction parameters further enhances the efficiency of the production process.
化学反应分析
Types of Reactions
(5-Amino-2-fluoro-4-methylphenyl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction of the compound can lead to the formation of the corresponding amine or alcohol, depending on the reducing agent used.
Substitution: The amino group in the compound can undergo nucleophilic substitution reactions, where it is replaced by other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium, chromium trioxide (CrO3) in acetic acid.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenating agents such as N-bromosuccinimide (NBS), alkylating agents like methyl iodide (CH3I).
Major Products Formed
Oxidation: Formation of (5-Amino-2-fluoro-4-methylphenyl)aldehyde or (5-Amino-2-fluoro-4-methylbenzoic acid).
Reduction: Formation of (5-Amino-2-fluoro-4-methylphenyl)amine or (5-Amino-2-fluoro-4-methylphenyl)alcohol.
Substitution: Formation of halogenated or alkylated derivatives of the compound.
科学研究应用
(5-Amino-2-fluoro-4-methylphenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
作用机制
The mechanism of action of (5-Amino-2-fluoro-4-methylphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, modulating their activity and affecting various biochemical processes. For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
相似化合物的比较
Similar Compounds
- (5-Amino-4-fluoro-2-methylphenyl)methanol
- (5-Amino-2-fluoro-4-methylphenol)
- (5-Amino-2-fluoro-4-methylbenzoic acid)
Uniqueness
(5-Amino-2-fluoro-4-methylphenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both amino and fluoro groups on the aromatic ring enhances its reactivity and allows for selective functionalization. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
属性
CAS 编号 |
1622003-69-3 |
|---|---|
分子式 |
C8H10FNO |
分子量 |
155.17 g/mol |
IUPAC 名称 |
(5-amino-2-fluoro-4-methylphenyl)methanol |
InChI |
InChI=1S/C8H10FNO/c1-5-2-7(9)6(4-11)3-8(5)10/h2-3,11H,4,10H2,1H3 |
InChI 键 |
PSCOIECOHNHQAE-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1N)CO)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


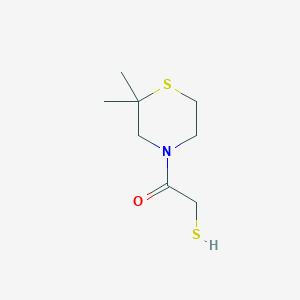
![(2Z)-2-[(2E)-2-[3-[(E)-2-(3,3-dimethyl-1-phenylindol-1-ium-2-yl)ethenyl]-2H-pyran-5-ylidene]ethylidene]-3,3-dimethyl-1-phenylindole;tetrafluoroborate](/img/structure/B12843440.png)
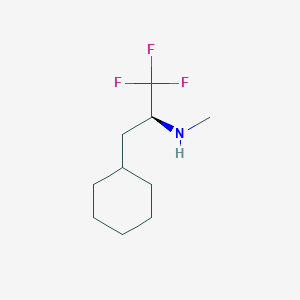
![N-(1-(3-Chlorophenyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-2-(diethylamino)acetamide](/img/structure/B12843451.png)

